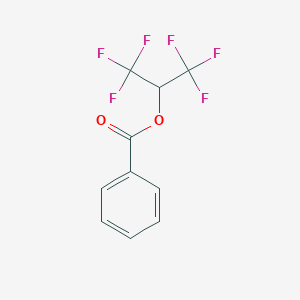

1,1,1,3,3,3-Hexafluoroisopropyl benzoate

Description

The exact mass of the compound 1,1,1,3,3,3-Hexafluoropropan-2-yl benzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 254060. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1,1,3,3,3-hexafluoropropan-2-yl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F6O2/c11-9(12,13)8(10(14,15)16)18-7(17)6-4-2-1-3-5-6/h1-5,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVPGKSKRBHDGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80312375 | |

| Record name | 1,1,1,3,3,3-hexafluoropropan-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80312375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10315-85-2 | |

| Record name | NSC254060 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,1,3,3,3-hexafluoropropan-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80312375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Mechanism of 1,1,1,3,3,3-Hexafluoroisopropyl Benzoate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis and reaction mechanism of 1,1,1,3,3,3-hexafluoroisopropyl benzoate. We will delve into the chemical principles governing its formation, present a detailed experimental protocol, and outline the necessary characterization techniques to validate the final product.

Introduction: The Challenge and Utility of Hexafluoroisopropyl Esters

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) is a highly polar, weakly nucleophilic alcohol with a low dielectric constant. Its unique properties, stemming from the electron-withdrawing nature of its two trifluoromethyl groups, make it a valuable solvent for promoting specific organic reactions. Esters derived from HFIP, such as this compound, are of significant interest in medicinal chemistry and materials science.[1] These "active esters" can serve as useful intermediates in the synthesis of more complex molecules, including peptides and heterocycles.[1]

However, the direct esterification of a carboxylic acid with HFIP presents a significant challenge. The very properties that make HFIP a unique solvent—its low nucleophilicity—render it a poor reactant in traditional acid-catalyzed esterification (Fischer esterification). To overcome this hurdle, the carboxylic acid must be "activated" to create a more reactive electrophile that can be readily attacked by the weakly nucleophilic HFIP. The Steglich esterification is an exceptionally mild and effective method for achieving this transformation.[2][3]

Synthetic Strategy: The Steglich Esterification

The Steglich esterification, first reported by Wolfgang Steglich in 1978, is a powerful coupling method that utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to activate a carboxylic acid.[2][4][5] A crucial component of this reaction is the use of a catalytic amount of 4-dimethylaminopyridine (DMAP), which serves as a hyper-nucleophilic acyl transfer catalyst.[4][6]

This method is particularly well-suited for synthesizing esters from sterically hindered or acid-sensitive alcohols, making it an ideal choice for reacting benzoic acid with HFIP under mild, neutral conditions.[4][7]

The overall reaction is as follows: Benzoic Acid + 1,1,1,3,3,3-Hexafluoroisopropanol --(DCC, DMAP)--> this compound + Dicyclohexylurea (DCU)

Reaction Mechanism: A Step-by-Step Analysis

The mechanism of the DMAP-catalyzed Steglich esterification is a well-established, multi-step process designed to create a highly reactive acylating agent that HFIP can effectively attack.[2][4]

-

Activation of the Carboxylic Acid: Benzoic acid protonates DCC, which then undergoes nucleophilic attack by the benzoate anion to form a highly reactive O-acylisourea intermediate. This intermediate is essentially an activated form of the carboxylic acid, similar in reactivity to an acid anhydride.[4]

-

Role of the DMAP Catalyst: While the O-acylisourea can be directly attacked by an alcohol, this pathway is slow for a poor nucleophile like HFIP. This slow reaction allows for an undesirable side reaction: a 1,3-rearrangement of the O-acylisourea to a stable N-acylurea, which is unreactive and halts the desired reaction.[2]

-

Formation of the Acylpyridinium Ion: DMAP, being a far stronger nucleophile than HFIP, rapidly attacks the O-acylisourea intermediate.[4][6] This step is crucial as it forms a new, highly electrophilic intermediate, the N-benzoyl-4-dimethylaminopyridinium ion, and liberates the stable byproduct, N,N'-dicyclohexylurea (DCU). This intermediate is much more reactive towards alcohols and cannot undergo the unproductive rearrangement.[4]

-

Nucleophilic Attack by HFIP: The weakly nucleophilic HFIP now attacks the highly activated acylpyridinium ion at the carbonyl carbon.

-

Product Formation and Catalyst Regeneration: The resulting tetrahedral intermediate collapses, yielding the final product, this compound, and regenerating the DMAP catalyst, allowing it to re-enter the catalytic cycle.

Mechanistic Diagram

Caption: Figure 1: Catalytic Cycle of the Steglich Esterification.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Table 1: Reagent Quantities and Properties

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Equivalents |

| Benzoic Acid | 122.12 | - | 10.0 | 1.0 |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 168.04 | 1.596 | 12.0 | 1.2 |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | - | 11.0 | 1.1 |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | - | 0.5 | 0.05 |

| Dichloromethane (DCM), anhydrous | 84.93 | 1.326 | - | Solvent |

Step-by-Step Methodology

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid (1.22 g, 10.0 mmol) and 4-dimethylaminopyridine (61 mg, 0.5 mmol).

-

Solvent and Reagent Addition: Add anhydrous dichloromethane (DCM, 40 mL) to the flask and stir until all solids dissolve. Add 1,1,1,3,3,3-hexafluoroisopropanol (1.27 mL, 12.0 mmol).

-

Initiation: Place the flask in an ice-water bath and allow the solution to cool to 0 °C. In a separate container, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol) in a minimal amount of anhydrous DCM (approx. 10 mL). Add the DCC solution dropwise to the stirred reaction mixture over 10 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.[2]

-

Workup - Byproduct Removal: Filter the reaction mixture through a Büchner funnel to remove the insoluble DCU precipitate. Wash the filter cake with a small amount of cold DCM (2 x 10 mL).

-

Workup - Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 M HCl (2 x 25 mL) to remove residual DMAP, followed by saturated NaHCO₃ solution (2 x 25 mL) to remove any unreacted benzoic acid, and finally with brine (1 x 25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Experimental Workflow Diagram

Caption: Figure 2: Experimental Workflow.

Product Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques is essential.

Table 2: Expected Spectroscopic Data

| Technique | Parameter | Expected Value/Observation | Assignment |

| ¹H NMR | Chemical Shift (δ) | ~8.1 ppm | Aromatic H (ortho to ester) |

| ~7.5-7.7 ppm | Aromatic H (meta & para) | ||

| ~5.9 ppm | -CH- (septet, J ≈ 6 Hz) | ||

| ¹⁹F NMR | Chemical Shift (δ) | ~ -73 ppm | -CF₃ (singlet or doublet) |

| ¹³C NMR | Chemical Shift (δ) | ~164 ppm | C=O (ester carbonyl) |

| ~134 ppm | Aromatic C (para) | ||

| ~130 ppm | Aromatic C (ortho) | ||

| ~129 ppm | Aromatic C (meta) | ||

| ~128 ppm | Aromatic C (ipso) | ||

| ~121 ppm (q, J ≈ 285 Hz) | -CF₃ | ||

| ~68 ppm (septet, J ≈ 35 Hz) | -CH- | ||

| FT-IR | Wavenumber (cm⁻¹) | ~1740-1720 cm⁻¹ | C=O stretch (ester) |

| ~1300-1100 cm⁻¹ | C-F stretches (strong) | ||

| ~1250 cm⁻¹ | C-O stretch (ester) |

Note: NMR chemical shifts are referenced to TMS and can vary slightly based on the solvent used (typically CDCl₃). Coupling constants (J) are approximate values.

Conclusion

The synthesis of this compound is effectively achieved using the Steglich esterification, a method that successfully overcomes the inherent low nucleophilicity of HFIP. By activating benzoic acid with DCC in the presence of a DMAP catalyst, the reaction proceeds under mild conditions to produce the desired ester in good yield. The process, from reaction setup to purification and characterization, provides a reliable and reproducible pathway for accessing this and other valuable hexafluoroisopropyl esters for applications in pharmaceutical and materials science research.

References

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.

-

Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413.

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

-

Wikipedia. (2023). Steglich esterification. Retrieved from [Link]

-

SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

-

Wang, Y., & Gevorgyan, V. (2017). Synthesis of Active Hexafluoroisopropyl Benzoates through a Hydrogen-Bond-Enabled Palladium(II)-Catalyzed C-H Alkoxycarbonylation Reaction. Angewandte Chemie International Edition, 56(12), 3191-3195.

-

PubChem. (n.d.). 1,1,1,3,3,3-Hexafluoropropan-2-yl benzoate. Retrieved from [Link]

-

Khan, I., et al. (2022). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 4, 100373.

Sources

- 1. Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Steglich esterification - Wikipedia [en.wikipedia.org]

- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Steglich Esterification [organic-chemistry.org]

- 5. synarchive.com [synarchive.com]

- 6. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

An In-depth Technical Guide to 1,1,1,3,3,3-Hexafluoroisopropyl Benzoate: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,3,3,3-Hexafluoroisopropyl benzoate (HFIP-Bz) is a fluorinated organic compound that has garnered significant interest in various scientific fields. Its unique chemical structure, characterized by a benzoate group attached to a hexafluoroisopropyl moiety, imparts a distinct set of properties that make it a valuable tool in organic synthesis, materials science, and as an intermediate in the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and key applications of HFIP-Bz, offering insights for researchers and professionals working at the forefront of chemical innovation.

The presence of six fluorine atoms dramatically influences the molecule's reactivity and physical characteristics. These electronegative atoms contribute to the compound's high thermal stability, low volatility, and enhanced chemical resistance against oxidation and degradation.[1] This guide will delve into the specifics of these properties, supported by experimental data and established scientific literature.

Chemical Structure and Identification

The structural formula of this compound is C₁₀H₆F₆O₂. Its chemical identity is further defined by the following identifiers:

-

IUPAC Name: 1,1,1,3,3,3-hexafluoropropan-2-yl benzoate[2]

-

CAS Number: 10315-85-2[2]

-

Molecular Formula: C₁₀H₆F₆O₂[2]

-

SMILES: C1=CC=C(C=C1)C(=O)OC(C(F)(F)F)C(F)(F)F[2]

-

InChI: InChI=1S/C10H6F6O2/c11-9(12,13)8(10(14,15)16)18-7(17)6-4-2-1-3-5-6/h1-5,8H[2]

The molecule consists of a central ester functional group linking a phenyl ring to a hexafluoroisopropyl group. The two trifluoromethyl (CF₃) groups on the isopropyl moiety are key to its unique properties.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 272.14 g/mol | PubChem[2] |

| Appearance | Colorless liquid or solid | CymitQuimica[1] |

| XLogP3 | 4.7 | PubChem[2] |

The compound's state as a liquid or solid is dependent on temperature and purity.[1] Its high lipophilicity, as indicated by the XLogP3 value, is a direct consequence of the fluorinated alkyl chain.

Synthesis of this compound

The primary method for the synthesis of this compound is the Fischer esterification of benzoic acid with 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) under acidic catalysis. This reaction is a well-established and efficient method for producing esters.

Experimental Protocol: Fischer Esterification

This protocol is a general guideline for the synthesis of this compound and may require optimization for specific laboratory conditions and desired purity.

Materials:

-

Benzoic acid

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

-

Concentrated sulfuric acid (H₂SO₄) or other suitable acid catalyst

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzoic acid and a molar excess of 1,1,1,3,3,3-hexafluoroisopropanol (typically 2-4 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as dichloromethane.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation of this compound. While a complete, publicly available dataset is challenging to find, typical spectral characteristics can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzoate group and the single proton of the hexafluoroisopropyl methine group. The aromatic protons would appear as multiplets in the downfield region (typically δ 7.4-8.1 ppm). The methine proton, being adjacent to two trifluoromethyl groups, would appear as a septet at a significantly downfield chemical shift due to the strong electron-withdrawing effect of the fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the hexafluoroisopropyl group. The carbons of the CF₃ groups would exhibit characteristic quartets due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal (a doublet due to coupling with the methine proton) for the six equivalent fluorine atoms of the two CF₃ groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands for the following functional groups:

-

C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.

-

C-O stretch (ester): Strong bands in the region of 1100-1300 cm⁻¹.

-

C-F stretch: Strong, characteristic absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

-

Aromatic C-H stretch: Weak to medium bands above 3000 cm⁻¹.

-

Aromatic C=C stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) at m/z 272.14. Characteristic fragmentation patterns would include the loss of the hexafluoroisopropyl group and fragments corresponding to the benzoyl cation.

Chemical Properties and Reactivity

This compound exhibits a unique reactivity profile primarily influenced by the electron-withdrawing nature of the hexafluoroisopropyl group.

-

Ester Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield benzoic acid and 1,1,1,3,3,3-hexafluoroisopropanol. The rate of hydrolysis is influenced by the steric hindrance and the electronic effects of the hexafluoroisopropyl group.

-

Nucleophilic Acyl Substitution: The carbonyl carbon is susceptible to attack by nucleophiles, leading to substitution of the hexafluoroisopropoxy group. The reactivity towards nucleophiles is a key aspect of its utility in organic synthesis.

-

Thermal Stability: The presence of strong carbon-fluorine bonds contributes to the high thermal stability of the molecule.[1]

-

Chemical Resistance: The fluorinated moiety also imparts significant resistance to chemical attack, particularly from oxidizing agents.[1]

Applications in Research and Industry

The unique properties of this compound make it a valuable compound in several areas of chemical science.

-

Intermediate in Organic Synthesis: It serves as a precursor for the synthesis of various organic molecules. The hexafluoroisopropyl group can act as a leaving group in nucleophilic acyl substitution reactions, enabling the formation of other esters, amides, and carboxylic acid derivatives.

-

Synthesis of Fluorinated Polymers: As a fluorinated monomer, it can be used in the production of specialty polymers. Fluoropolymers are known for their exceptional properties, including high thermal stability, chemical inertness, and low surface energy.

-

Pharmaceutical and Agrochemical Research: The introduction of fluorine atoms into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and bioavailability.[3] this compound can serve as a building block for the synthesis of complex fluorinated molecules with potential applications in drug discovery and crop protection.

-

Palladium-Catalyzed Reactions: It has been utilized in advanced organic reactions, such as the Pd(II)-catalyzed ortho C-H alkoxycarbonylation of aryl silanes to form active hexafluoroisopropyl benzoate esters.

Safety and Handling

-

Potential Hazards: Based on related compounds, this compound may be harmful if swallowed, cause skin irritation, and serious eye irritation.[4] The precursor, HFIP, is known to cause severe skin burns and eye damage and is suspected of damaging fertility or the unborn child.[5]

-

Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors or mists.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with plenty of water and seek medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion

This compound is a versatile and valuable fluorinated compound with a unique combination of properties. Its high thermal stability, chemical resistance, and specific reactivity make it an important intermediate in organic synthesis and a building block for advanced materials and potentially bioactive molecules. This technical guide has provided a comprehensive overview of its structure, properties, synthesis, and applications, serving as a foundational resource for researchers and professionals in the chemical sciences. As the demand for high-performance materials and novel pharmaceuticals continues to grow, the importance of specialized fluorinated compounds like this compound is expected to increase.

References

-

Um, I., Lee, J.-Y., & Tsuno, Y. (2006). Structure-reactivity correlations in nucleophilic substitution reactions of Y-substituted phenyl X-substituted benzoates with anionic and neutral nucleophiles. Organic & Biomolecular Chemistry, 4(15), 2979–2985. [Link]

-

Lab5 procedure esterification. (n.d.). Retrieved January 13, 2026, from [Link]

-

Jüstel, P. M. (2021). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. LMU München: Faculty of Chemistry and Pharmacy. [Link]

-

Fluorointermediates Industries and Applications. (n.d.). The Chemours Company. Retrieved January 13, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,1,1,3,3,3-Hexafluoro-2-propanol. In PubChem. Retrieved January 13, 2026, from [Link]

- Fluorine containing polymer materials based on unsaturated acids modified according to ester fragment and their practical application. (2005, August). Russian Journal of General Chemistry.

-

Alkaline hydrolysis of carboxyl esters. (2025, August 6). In ResearchGate. Retrieved January 13, 2026, from [Link]

-

Reactions with Carboxylic Acid/Ester Electrophiles. (n.d.). In Introduction to Organic Chemistry. Retrieved January 13, 2026, from [Link]

- SAFETY DATA SHEET: 1,1,1,3,3,3-Hexafluoroisopropyl acrylate. (2025, December 22). Thermo Fisher Scientific.

-

Adam, A. T. (2020). Application Of Fluorinated Reagents In Synthesis And Drug Discovery. University of Mississippi. [Link]

- Esterification of Substituted Benzoic Acids. (2025). Benchchem.

-

2-Fluoromalonate Esters: Fluoroaliphatic Building Blocks for the Life Sciences. (2025, August 7). In ResearchGate. Retrieved January 13, 2026, from [Link]

- SAFETY DATA SHEET: 1,1,1,3,3,3-Hexafluoro-2-propanol. (2011, March 21). Fisher Scientific.

- SAFETY DATA SHEET: 1,1,1,3,3,3-Hexafluoro-2-propanol. (2025, July 29). Sigma-Aldrich.

- Supporting Information: An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes with Me3SiCF2CO2Et at Ambient Temperature. (2014). The Royal Society of Chemistry.

- SAFETY DATA SHEET: Isopropyl Benzo

-

Structure-reactivity correlations in nucleophilic substitution reactions of Y-substituted phenyl X-substituted benzoates with anionic and neutral nucleophiles. (2006, July 19). In Semantic Scholar. Retrieved January 13, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,1,1,3,3,3-Hexafluoropropan-2-yl benzoate. In PubChem. Retrieved January 13, 2026, from [Link]

-

Esterification of benzoic acid in a continuous flow microwave reactor. (2025, August 8). In ResearchGate. Retrieved January 13, 2026, from [Link]

-

Fischer Esterification: Benzoic Acid Lab Manual. (n.d.). Studylib. Retrieved January 13, 2026, from [Link]

- Method for preparing benzoic acid esters. (2019).

-

Experimental section: 1H, 13C, 11B and 19F-NMR spectra were recorded with Jeol ECS 400 MHz and Bruker 700 MHz spectrometers. (n.d.). In ResearchGate. Retrieved January 13, 2026, from [Link]

-

19Flourine NMR. (n.d.). Retrieved January 13, 2026, from [Link]

-

Experiment 1 - Melting Points. (n.d.). Retrieved January 13, 2026, from [Link]

-

1H,13C, 19F NMR, and ESI Mass Spectral Characterization of Two Geminal Difluorosteroids. (2008). Magnetic Resonance in Chemistry. [Link]

Sources

- 1. CAS 10315-85-2: this compound [cymitquimica.com]

- 2. 1,1,1,3,3,3-Hexafluoropropan-2-yl benzoate | C10H6F6O2 | CID 318226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. "Application Of Fluorinated Reagents In Synthesis And Drug Discovery" by Amna T. Adam [egrove.olemiss.edu]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

CAS number and physical properties of 1,1,1,3,3,3-hexafluoroisopropyl benzoate

An In-depth Technical Guide to 1,1,1,3,3,3-Hexafluoroisopropyl Benzoate: Properties, Synthesis, and Applications

Introduction

This compound (HFIPB) is a distinctive fluorinated organic compound that merges the structural features of benzoic acid with the unique properties of the hexafluoroisopropyl (HFIP) moiety. The presence of two trifluoromethyl groups on the isopropyl alcohol segment imparts significant changes to the molecule's electronic character, reactivity, and physical properties compared to its non-fluorinated analogues. These properties, including high thermal stability, hydrophobicity, and unique reactivity, make HFIPB and related hexafluoroisopropyl esters valuable intermediates in organic synthesis.[1] This guide serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of its physicochemical properties, spectroscopic signature, synthesis protocols, and critical applications, particularly in the construction of complex heterocyclic systems.

Section 1: Physicochemical and Identification Properties

The defining characteristic of HFIPB is the heavily fluorinated alcohol portion, which significantly influences its physical behavior. It is generally described as a colorless liquid or solid, contingent on ambient temperature and purity.[1] The high fluorine content enhances its chemical resistance and thermal stability.

Table 1: Compound Identification

| Identifier | Value | Source |

| CAS Number | 10315-85-2 | [2] |

| IUPAC Name | 1,1,1,3,3,3-hexafluoropropan-2-yl benzoate | [2] |

| Molecular Formula | C₁₀H₆F₆O₂ | [1] |

| Molecular Weight | 272.14 g/mol | [2] |

| SMILES | C1=CC=C(C=C1)C(=O)OC(C(F)(F)F)C(F)(F)F | [2] |

| InChIKey | NHVPGKSKRBHDGH-UHFFFAOYSA-N | [2] |

Table 2: Physical and Chemical Properties

| Property | Value | Notes |

| Physical State | Colorless liquid or solid | Dependent on purity and temperature.[1] |

| Boiling Point | Data not available | A structurally similar compound, 1,1,1,3,3,3-hexafluoropropan-2-yl 2,3,4,5,6-pentafluorobenzoate, has a boiling point of 37–40 °C at 1.3 torr, suggesting a relatively low boiling point under vacuum for HFIPB.[3] |

| Melting Point | Data not available | The parent alcohol, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has a melting point of -4 °C (25 °F).[4] |

| Density | Data not available | The parent alcohol, HFIP, has a density of 1.596 g/cm³ at 25 °C.[4] The related 1,1,1,3,3,3-hexafluoroisopropyl acrylate has a density of 1.33 g/mL at 25 °C. |

| Solubility | Insoluble in water | Expected due to the hydrophobic nature of the fluorinated group. Soluble in common organic solvents. |

| XLogP3 | 4.7 | Computed value indicating high lipophilicity.[2] |

Section 2: Synthesis and Mechanistic Insights

HFIPB is typically synthesized via standard esterification protocols. The primary method involves the reaction of a benzoyl derivative with 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

Protocol 1: Synthesis via Acyl Chloride

This method, a classic Schotten-Baumann reaction, involves the reaction of benzoyl chloride with HFIP in the presence of a base to neutralize the HCl byproduct. The use of a base like triethylamine or pyridine is crucial for driving the reaction to completion.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of benzoyl chloride (1.0 eq) in a suitable solvent (e.g., dichloromethane, DCM) at 0 °C, add 1,1,1,3,3,3-hexafluoro-2-propanol (1.0-1.1 eq).

-

Base Addition: Slowly add triethylamine (1.2 eq) to the cooled reaction mixture.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for several hours (e.g., 12-24 h) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Quench the reaction with water. Separate the organic phase, and wash sequentially with 5% aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

A similar procedure has been documented for the synthesis of related fluorinated benzoates, demonstrating the reliability of this approach.[3]

Diagram 1: General Synthesis Workflow

Caption: Esterification workflow for HFIP Benzoate synthesis.

Section 3: Spectroscopic Characterization

The structural elucidation of HFIPB is confirmed through a combination of NMR, IR, and Mass Spectrometry techniques. The PubChem database provides access to experimental GC-MS, IR, and ¹³C NMR spectra for this compound.[2]

Table 3: Predicted ¹H and ¹⁹F NMR Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~ 8.1 | dd | ~ 8.0, 1.5 | 2H, Aromatic (ortho to -COO) |

| ¹H | ~ 7.6 | t | ~ 7.5 | 1H, Aromatic (para to -COO) |

| ¹H | ~ 7.5 | t | ~ 7.8 | 2H, Aromatic (meta to -COO) |

| ¹H | ~ 6.0 | septet | ³J(H,F) ≈ 5-6 | 1H, -O-CH(CF₃)₂ |

| ¹⁹F | ~ -74 | doublet | ³J(F,H) ≈ 5-6 | 6F, -CH(CF₃)₂ |

| Note: ¹H shifts are based on standard benzoate esters. The methine proton and ¹⁹F shifts are based on analogous structures, such as 1,1,1,3,3,3-hexafluoropropan-2-yl 2,3,4,5,6-pentafluorobenzoate, which shows a septet at 5.97 ppm with ³J(H,F) = 5.8 Hz.[3] The ¹⁹F chemical shift is referenced against CFCl₃.[5][6] |

Table 4: Experimental ¹³C NMR and IR Data

| Technique | Peak/Chemical Shift | Assignment |

| ¹³C NMR | ~ 164 | C=O (ester carbonyl) |

| ~ 134 | Aromatic C (para to -COO) | |

| ~ 130 | Aromatic C (ortho to -COO) | |

| ~ 129 | Aromatic C (ipso to -COO) | |

| ~ 128 | Aromatic C (meta to -COO) | |

| ~ 122 | q, ¹J(C,F) ≈ 285 Hz, C F₃ | |

| ~ 68 | sept, ²J(C,F) ≈ 35 Hz, -O-C H(CF₃)₂ | |

| IR (Vapor Phase) | ~ 3070 cm⁻¹ | Aromatic C-H stretch |

| ~ 1745 cm⁻¹ | C=O stretch (ester) | |

| ~ 1280, 1180 cm⁻¹ | C-F stretches (strong) | |

| ~ 1250, 1120 cm⁻¹ | C-O stretches | |

| ~ 1600, 1450 cm⁻¹ | Aromatic C=C stretches | |

| Note: ¹³C and IR peak assignments are based on experimental data from SpectraBase (accessible via PubChem[2]) and typical functional group frequencies.[7][8] |

Mass Spectrometry (Electron Ionization)

The mass spectrum is characterized by several key fragments:

-

Molecular Ion (M⁺): A peak at m/z = 272 is expected but may be of low intensity.

-

Base Peak: A prominent peak at m/z = 105 , corresponding to the stable benzoyl cation ([C₆H₅CO]⁺). This is a classic fragmentation pattern for benzoate esters.[9][10]

-

Other Fragments: Peaks at m/z = 77 ([C₆H₅]⁺) from the loss of CO from the benzoyl cation, and fragments corresponding to the loss of the hexafluoroisopropyl group.

Section 4: Applications in Drug Development and Advanced Synthesis

The true utility of hexafluoroisopropyl esters in modern organic chemistry, particularly for drug development, lies in their unique reactivity. The HFIP group acts as a powerful electron-withdrawing group, making the ester a good leaving group and activating the carbonyl for nucleophilic attack.

Synthesis of N-Heterocycles

A key application is the use of hexafluoroisopropyl 2-aminobenzoates as versatile synthons for nitrogen-containing heterocycles. These starting materials can be readily prepared from isatoic anhydrides and HFIP. Research has demonstrated a metal-free, room-temperature synthesis of 1,4-benzodiazepines and quinazolinones starting from these HFIP esters.[4][6]

-

1,4-Benzodiazepines: Reaction of hexafluoroisopropyl 2-aminobenzoates with α-bromoamides in the presence of a base like cesium carbonate yields 1,4-benzodiazepine structures, which are privileged motifs in pharmaceuticals (e.g., oxazepam, triazolam).[6]

-

Quinazolinones: The same starting esters can be reacted with amidine hydrochlorides to produce quinazolinones in excellent yields. This class of compounds exhibits a wide range of biological activities, including anticancer and anti-inflammatory properties.[6]

The mild reaction conditions and high functional group tolerance make this a powerful strategy in medicinal chemistry for rapidly building molecular complexity.[4][6]

Diagram 2: Application in Heterocycle Synthesis

Sources

- 1. CAS 10315-85-2: this compound [cymitquimica.com]

- 2. 1,1,1,3,3,3-Hexafluoropropan-2-yl benzoate | C10H6F6O2 | CID 318226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 1,1,1,3,3,3-Hexafluoro-2-propanol | C3H2F6O | CID 13529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. youtube.com [youtube.com]

- 10. Isopropyl Benzoate | C10H12O2 | CID 13654 - PubChem [pubchem.ncbi.nlm.nih.gov]

spectroscopic data (NMR, IR, MS) of 1,1,1,3,3,3-hexafluoroisopropyl benzoate

An In-depth Technical Guide to the Spectroscopic Characterization of 1,1,1,3,3,3-Hexafluoroisopropyl Benzoate

Introduction: The Structural Elucidation of a Unique Fluorinated Ester

This compound (HFIP-Bz) is a specialty chemical whose utility is derived from the unique properties imparted by its hexafluoroisopropyl (HFIP) moiety.[1] The presence of six highly electronegative fluorine atoms dramatically influences the molecule's electronic characteristics, reactivity, and lipophilicity, making it a valuable intermediate in the synthesis of advanced polymers and pharmaceuticals.[2][3]

Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. For a molecule like HFIP-Bz, a multi-technique spectroscopic approach is not merely confirmatory; it is essential for understanding the interplay between its aromatic benzoate core and the electron-withdrawing HFIP group. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for HFIP-Bz. We will move beyond simple data reporting to explore the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For HFIP-Bz, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for a complete structural assignment.

Expertise in Action: Why a Multi-Nuclear NMR Approach is Critical

-

¹H NMR provides information on the proton environments, specifically the aromatic protons of the benzoate ring and the lone proton on the HFIP moiety.

-

¹³C NMR maps the carbon skeleton of the molecule. Critically, it reveals the influence of the attached fluorine atoms on the carbon chemical shifts through C-F coupling.

-

¹⁹F NMR is essential for directly observing the fluorine environments. Given that fluorine has a spin of 1/2 and 100% natural abundance, it is a highly sensitive nucleus, providing clean, informative spectra.[4][5]

¹H NMR Spectral Analysis

The ¹H NMR spectrum of HFIP-Bz is characterized by two distinct regions: the aromatic region and the highly deshielded aliphatic region.

-

Aromatic Protons (δ 7.5-8.2 ppm): The benzoate ring gives rise to a complex multiplet pattern. The two protons ortho to the carbonyl group are the most deshielded due to the electron-withdrawing nature of the ester and will appear furthest downfield (likely around 8.1-8.2 ppm). The meta and para protons will appear slightly more upfield.

-

HFIP Methine Proton (δ ~6.0 ppm): The single proton on the isopropyl group is flanked by two -CF₃ groups. This proton's signal is split into a characteristic septet due to coupling with the six equivalent fluorine atoms (n+1 rule, where n=6, but due to the nature of the coupling, it appears as a septet). The ³J-coupling constant (³JHF) is typically around 6 Hz.[3] This downfield shift is a direct consequence of the intense deshielding effect of the adjacent trifluoromethyl groups.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

-

Carbonyl Carbon (δ ~163 ppm): The ester carbonyl carbon is typically found in this region.

-

Aromatic Carbons (δ 127-134 ppm): Four distinct signals are expected for the benzene ring carbons.

-

HFIP Methine Carbon (δ ~67 ppm): This carbon experiences significant deshielding and, critically, will be split into a septet by the six attached fluorine atoms, with a large two-bond coupling constant (²JCF) of approximately 35 Hz.[3]

-

Trifluoromethyl Carbons (δ ~121 ppm): The two -CF₃ groups are equivalent. Their signal will appear as a quartet due to the one-bond coupling to the three fluorine atoms (¹JCF), which is typically very large (~280 Hz).[3]

¹⁹F NMR Spectral Analysis

The ¹⁹F NMR spectrum offers a simple yet powerful confirmation of the HFIP moiety.

-

Trifluoromethyl Fluorines (δ ~-73 ppm): Since all six fluorine atoms are chemically equivalent, they produce a single signal. This signal is split into a doublet due to coupling with the single methine proton (³JFH ≈ 6 Hz).[3] The chemical shift is reported relative to a standard like CFCl₃.[4][6]

Data Summary: NMR Spectroscopy of HFIP-Bz

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~8.15 | m | - | 2 x Ar-H (ortho) |

| ~7.65 | m | - | 1 x Ar-H (para) | |

| ~7.50 | m | - | 2 x Ar-H (meta) | |

| ~6.05 | septet | ³JHF ≈ 6.0 | -O-CH -(CF₃)₂ | |

| ¹³C | ~163 | s | - | C =O |

| ~134 | s | - | Ar-C (para) | |

| ~131 | s | - | Ar-C (ipso) | |

| ~130 | s | - | 2 x Ar-C (ortho) | |

| ~129 | s | - | 2 x Ar-C (meta) | |

| ~121 | q | ¹JCF ≈ 280 | 2 x -C F₃ | |

| ~67 | sept | ²JCF ≈ 35 | -O-C H-(CF₃)₂ | |

| ¹⁹F | ~-73.0 | d | ³JFH ≈ 6.0 | 2 x -CF ₃ |

Note: Predicted values are based on analogous structures reported in the literature.[3]

Experimental Protocol: NMR Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of HFIP-Bz in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is selected for its excellent solvency and well-characterized residual peak (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR for precise chemical shift referencing (δ 0.00 ppm). For ¹⁹F NMR, an external or internal standard such as CFCl₃ may be used.

-

Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned for ¹H, ¹³C, and ¹⁹F frequencies.

-

¹H Acquisition: Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C Acquisition: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C and potential signal splitting from fluorine, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary for quantitative accuracy.

-

¹⁹F Acquisition: Acquire a proton-coupled spectrum to observe the characteristic doublet. ¹⁹F is highly sensitive, so fewer scans are typically required.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the spectra using the internal standard.

Workflow for NMR-Based Structural Elucidation

Caption: Workflow for NMR analysis of HFIP-Bz.

Part 2: Infrared (IR) Spectroscopy - Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Spectral Interpretation

The IR spectrum of HFIP-Bz is dominated by a few key absorptions that serve as a structural fingerprint.

-

C=O Stretch (Strong, ~1740 cm⁻¹): The most prominent peak in the spectrum will be the sharp, intense absorption from the ester carbonyl group. Its position, slightly higher than a typical ketone, is characteristic of an ester, and its intensity is a hallmark of the large dipole moment change during this vibration.[3]

-

Aromatic C-H Stretch (Weak-Medium, ~3000-3100 cm⁻¹): These absorptions appear just above 3000 cm⁻¹, confirming the presence of hydrogens on an sp²-hybridized carbon (the benzene ring).[7][8]

-

C-O Stretch (Strong, ~1250-1300 cm⁻¹): A strong band corresponding to the C-O stretching of the ester linkage is expected.

-

C-F Stretches (Very Strong, ~1100-1200 cm⁻¹): The C-F bonds in the -CF₃ groups will produce very strong and characteristic absorption bands in the fingerprint region. The intensity and complexity of this region are indicative of the extensive fluorination.

Data Summary: Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3080 | Medium | C-H Stretch | Aromatic C-H |

| ~1740 | Strong, Sharp | C=O Stretch | Ester Carbonyl |

| ~1605, ~1450 | Medium | C=C Stretch | Aromatic Ring |

| ~1270 | Strong | C-O Stretch | Ester Linkage |

| ~1150 | Very Strong | C-F Stretch | Trifluoromethyl |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a single drop of liquid HFIP-Bz directly onto the ATR crystal. If the sample is a solid, place a small amount on the crystal and use the pressure clamp to ensure good contact.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final transmittance or absorbance spectrum.

Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For HFIP-Bz, Electron Ionization (EI) is a common and informative method.

Fragmentation Analysis

Upon electron impact, HFIP-Bz will form a molecular ion (M⁺˙), which then undergoes characteristic fragmentation.

-

Molecular Ion (M⁺˙, m/z 272): The molecular ion peak corresponding to the exact mass of C₁₀H₆F₆O₂ (272.03 g/mol ) should be observable.[9] Aromatic compounds often show a prominent molecular ion peak.[10]

-

Base Peak (m/z 105): The most common fragmentation pathway for benzoate esters is the alpha cleavage to lose the alkoxy radical, forming the highly stable benzoyl cation ([C₆H₅CO]⁺). This fragment is almost always the base peak (the most intense peak) in the spectrum.[10]

-

Fragment at m/z 77: The benzoyl cation (m/z 105) can further lose a neutral carbon monoxide (CO) molecule to form the phenyl cation ([C₆H₅]⁺) at m/z 77.

-

Other Fragments: Loss of the entire benzoate group from the molecular ion could lead to a fragment corresponding to the protonated HFIP alcohol cation.

Data Summary: Key Mass Fragments (EI-MS)

| m/z | Proposed Fragment | Formula | Notes |

| 272 | Molecular Ion | [C₁₀H₆F₆O₂]⁺˙ | Confirms molecular weight |

| 105 | Benzoyl Cation | [C₇H₅O]⁺ | Expected Base Peak |

| 77 | Phenyl Cation | [C₆H₅]⁺ | Loss of CO from m/z 105 |

Workflow for Mass Spectrometry Fragmentation

Caption: Proposed EI-MS fragmentation pathway for HFIP-Bz.

Conclusion

The spectroscopic characterization of this compound provides a textbook example of synergistic, multi-technique analysis. ¹H, ¹³C, and ¹⁹F NMR spectroscopy collectively deliver an unambiguous assignment of the atomic framework, highlighted by the characteristic septet/doublet coupling between the HFIP proton and fluorine atoms. Infrared spectroscopy rapidly confirms the presence of key functional groups, most notably the strong ester carbonyl and C-F absorptions. Finally, mass spectrometry verifies the molecular weight and reveals a predictable fragmentation pattern dominated by the formation of the stable benzoyl cation. Together, these data provide a robust and self-validating analytical package essential for quality control, reaction monitoring, and regulatory submission for this important fluorinated compound.

References

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Available from: [Link]

-

PubChem. 1,1,1,3,3,3-Hexafluoropropan-2-yl benzoate. Available from: [Link]

-

MDPI. 1,1,1,3,3,3-Hexafluoropropan-2-yl 2,3,5,6-tetrafluoro-4-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)benzoate. Available from: [Link]

-

Wang, Y., & Gevorgyan, V. (2017). Synthesis of Active Hexafluoroisopropyl Benzoates through a Hydrogen-Bond-Enabled Palladium(II)-Catalyzed C-H Alkoxycarbonylation Reaction. Angewandte Chemie International Edition, 56(12), 3191-3195. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Available from: [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0176963). Available from: [Link]

-

Wang, Y., & Gevorgyan, V. (2017). Synthesis of Active Hexafluoroisopropyl Benzoates through a Hydrogen-Bond-Enabled Palladium(II)-Catalyzed C−H Alkoxycarbonylation Reaction. CoLab. Available from: [Link]

-

University of Ottawa. 19Flourine NMR. Available from: [Link]

-

UC Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available from: [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. Available from: [Link]

-

Kuntz, I. D., & Drago, R. S. (1967). Linear enthalpy-spectral shift correlations for 1,1,1,3,3,3-hexafluoro-2-propanol. Journal of the American Chemical Society. Available from: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

-

Michigan State University. Spectroscopy Infrared Spectra. Available from: [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

MDPI. Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) [1,1′-biphenyl]-4,4′-dicarboxylate. Available from: [Link]

-

Dr. ANAMIKA KALE. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Available from: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

-

NIST. Benzoic acid, 1-methylpropyl ester. Available from: [Link]

-

Fluorine notes. ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[7]. Available from: [Link]

-

MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available from: [Link]

-

ResearchGate. Newly synthesized benzothiazolyl-1,2,3-triazole derivatives: Intramolecular charge transfer tuning, solvatofluorochromism and antiproliferative properties. Available from: [Link]

Sources

- 1. CAS 10315-85-2: this compound [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. 1,1,1,3,3,3-Hexafluoropropan-2-yl benzoate | C10H6F6O2 | CID 318226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

The Hexafluoroisopropyl Group: A Catalyst for Enhanced Ester Reactivity and Synthetic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The hexafluoroisopropyl (HFIP) group, derived from the uniquely acidic and non-nucleophilic hexafluoroisopropanol, imparts a remarkable set of properties to the ester functional group. This guide provides a comprehensive technical analysis of the role of the HFIP moiety in modulating ester reactivity. We will dissect the profound electronic and steric effects that render HFIP esters highly activated towards nucleophilic attack. Key applications, including the facile synthesis of amides and peptides, are explored in detail, supported by field-proven experimental protocols. Furthermore, this whitepaper examines strategic synthetic routes to access these versatile intermediates and highlights their growing importance in the synthesis of complex molecules and pharmacologically active agents. By synthesizing mechanistic principles with practical applications, this guide serves as an essential resource for chemists seeking to leverage the unique reactivity of HFIP esters in their research and development endeavors.

Introduction: The Unique Character of the Hexafluoroisopropyl Moiety

In the landscape of organic synthesis, the strategic modification of functional groups to tune reactivity is a cornerstone of molecular design. Among the tools available to chemists, fluorination stands out for its ability to dramatically alter the physicochemical properties of a molecule. The hexafluoroisopropyl (HFIP) group, -CH(CF₃)₂, is a prime exemplar of this principle. Its parent alcohol, 1,1,1,3,3,3-hexafluoroisopropanol, is not merely a solvent but a powerful reagent modulator, characterized by its exceptionally low pKa of 9.3, strong hydrogen-bond-donating capabilities, high ionizing power, and vanishingly low nucleophilicity.[1][2]

When this moiety is incorporated as the alcohol component of an ester, it transforms the typically robust ester linkage into a highly activated, versatile functional handle. Hexafluoroisopropyl esters are valuable synthons that can be readily converted to other functional groups, such as amides, under remarkably mild conditions.[3] This guide offers a deep dive into the fundamental principles governing the reactivity of HFIP esters, providing both the theoretical underpinnings and the practical knowledge required to effectively implement them in synthetic workflows.

Chapter 1: The Physicochemical Engine - Electronic and Steric Effects of the HFIP Group

The enhanced reactivity of HFIP esters is not a product of a single property but rather a synergy between powerful electronic effects and a distinct steric profile.

Profound Electronic Withdrawal: Activating the Carbonyl

The dominant feature of the HFIP group is the presence of two trifluoromethyl (CF₃) substituents. The intense, electron-withdrawing inductive effect (-I) of the six fluorine atoms polarizes the molecule significantly. This effect propagates to the ester carbonyl, substantially increasing the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes the ester exceptionally susceptible to attack by nucleophiles.[4]

Simultaneously, this inductive pull stabilizes the conjugate base, the hexafluoroisopropoxide anion. The stability of a leaving group is paramount in determining the rate of nucleophilic acyl substitution. With a pKa of 9.3 for the parent alcohol (compared to ~17 for isopropanol), the hexafluoroisopropoxide is an excellent, highly stabilized leaving group, facilitating rapid reaction kinetics.[1][2]

Caption: Inductive withdrawal in an HFIP ester heightens carbonyl electrophilicity.

Steric Architecture and Its Implications

While electronic effects are primary, the steric bulk of the HFIP group cannot be ignored. Steric hindrance is the slowing of chemical reactions due to the spatial volume of a molecule.[5] The two bulky trifluoromethyl groups can influence the trajectory of an incoming nucleophile, which can be exploited to achieve selectivity in certain reactions.[6][7] However, for many common transformations, such as amidation with unhindered amines, the powerful electronic activation overcomes any significant steric impediment.[8] The interplay between sterics and electronics is a critical consideration in reaction design.[9][10]

Table 1: Comparative Reactivity of Esters Towards Aminolysis

| Ester Leaving Group | Parent Alcohol pKa | Relative Rate of Amide Formation | Dominant Effect |

|---|---|---|---|

| Methoxy (-OCH₃) | ~15.5 | 1 | Baseline |

| Isopropoxy (-OCH(CH₃)₂) | ~17 | < 1 | Steric Hindrance |

| tert-Butoxy (-OC(CH₃)₃) | ~18 | << 1 | Strong Steric Hindrance |

| Hexafluoroisopropoxy | 9.3 | >> 100 | Strong Electronic Activation |

| Phenoxy (-OPh) | ~10 | > 10 | Electronic Activation |

Note: Relative rates are illustrative estimates based on established principles of ester reactivity.

Chapter 2: HFIP Esters in Action - Reactivity Towards Nucleophiles

The unique electronic profile of HFIP esters makes them ideal substrates for reactions with a wide range of nucleophiles.

Amide Bond Formation: A Facile and Efficient Transformation

One of the most powerful applications of HFIP esters is in the synthesis of amides. The reaction with primary or secondary amines proceeds rapidly and cleanly, often under mild, solvent-free conditions, to give high yields of the corresponding amide.[8][11] This transformation is highly valued in the pharmaceutical and materials science industries, where traditional amide synthesis often requires harsh reagents or stoichiometric activators that generate significant waste.[8] The only byproduct of this reaction is the volatile and easily removable hexafluoroisopropanol.

Caption: General workflow for the efficient synthesis of amides from HFIP esters.

Experimental Protocol: Solvent-Free Synthesis of N-Benzyl-4-methoxybenzamide[8][11]

-

Preparation: To a clean 10 mL round-bottom flask equipped with a magnetic stir bar, add hexafluoroisopropyl 4-methoxybenzoate (1.0 mmol, 276 mg).

-

Reagent Addition: Add benzylamine (1.0 mmol, 109 µL) and triethylamine (1.0 mmol, 139 µL) to the flask.

-

Reaction: Seal the flask and place it in a preheated oil bath at 80 °C. Stir the mixture vigorously. The reaction is typically complete within 30-60 minutes.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ester is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dissolve the resulting solid in dichloromethane (20 mL) and transfer to a separatory funnel.

-

Purification: Wash the organic layer sequentially with 1 M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Isolation: The resulting crude product can often be purified by simple recrystallization or silica gel chromatography to yield the pure amide product.

Application in Peptide Synthesis

The concept of "active esters" is central to peptide synthesis, where controlled activation of a carboxylic acid is required for efficient peptide bond formation.[12] HFIP esters serve as excellent active esters for this purpose.[13] They can be prepared from N-protected amino acids and subsequently reacted with the free amine of another amino acid or peptide chain. This approach offers a clean and efficient coupling method, avoiding many of the side reactions and purification challenges associated with carbodiimide-based reagents.[14]

Caption: Peptide coupling using an N-protected amino acid HFIP active ester.

Hydrolytic Stability and Controlled Cleavage

The high degree of activation means HFIP esters are more susceptible to hydrolysis, particularly under basic conditions, than their non-fluorinated counterparts.[15] This reactivity can be a strategic advantage, allowing for selective deprotection under conditions where other esters (e.g., methyl or ethyl) would remain intact. Conversely, they exhibit reasonable stability under neutral and acidic conditions, allowing for their isolation and handling.

Chapter 3: Strategic Synthesis of HFIP Esters

Several efficient methods have been developed to access these valuable synthetic intermediates. The choice of method often depends on the available starting materials and the desired molecular complexity.

Table 2: Key Synthetic Routes to Hexafluoroisopropyl Esters

| Method | Starting Material | Key Reagents | Advantages | Reference |

|---|---|---|---|---|

| Oxidative Esterification | Aldehyde | HFIP, Oxoammonium salt or Na₂S₂O₈, TEMPO (cat.) | Metal-free, broad substrate scope (aliphatic, aromatic). | [3] |

| Pd-Catalyzed C-H Alkoxycarbonylation | Aryl Silane | HFIP, Pd(OAc)₂, CO | High selectivity, introduces two modifiable sites. | [16] |

| Multicomponent Reaction | Anthranil | HFIP, N-alkoxy α-halogenoacetamide | Metal-free, rapid access to active benzoates. |[17] |

Chapter 4: Applications in Drug Discovery and Medicinal Chemistry

The predictable and high-yielding reactivity of HFIP esters has made them valuable in the synthesis of pharmacologically relevant scaffolds. Their ability to readily form amide bonds under mild conditions is particularly advantageous in late-stage functionalization and the construction of complex molecular architectures.

-

Synthesis of Heterocycles: HFIP 2-aminobenzoates have been demonstrated as versatile precursors for the metal-free, room-temperature synthesis of 1,4-benzodiazepines and quinazolinones, which are privileged structures in medicinal chemistry.[18][19]

-

Enzyme Inhibitors: The HFIP moiety is also found in potent enzyme inhibitors. For example, hexafluoroisopropyl carbamates (an analogous functional group) have been developed as selective inhibitors of monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), enzymes involved in the endocannabinoid system.[20] The reactive nature of the HFIP carbamate is crucial for its mechanism of action.

Conclusion and Future Outlook

The hexafluoroisopropyl group exerts a powerful influence on ester reactivity through a combination of profound electronic withdrawal and distinct steric effects. This activation transforms the ester into a highly efficient acylating agent, enabling clean, high-yielding reactions—most notably amide bond formation—under exceptionally mild conditions. The synthetic utility of HFIP esters is well-established, with robust methods for their preparation and a growing list of applications in the synthesis of peptides, heterocycles, and bioactive molecules.

Looking forward, the unique properties of HFIP esters are well-suited for integration into modern synthetic technologies. Their high reactivity and the generation of a single, volatile byproduct make them ideal candidates for development in continuous flow chemistry systems. Furthermore, their application in bioconjugation, polymer chemistry, and materials science represents a fertile ground for future innovation, promising to expand the toolkit of scientists across the chemical disciplines.

References

-

Angewandte Chemie International Edition. (2017). Synthesis of Active Hexafluoroisopropyl Benzoates through a Hydrogen-Bond-Enabled Palladium(II)-Catalyzed C-H Alkoxycarbonylation Reaction. [Link]

-

ARC Journals. (2016). The Reaction of Hexafluoroisopropyl Esters with Amines: A Fast, Easy, Solvent-Free Approach to the Synthesis of Amides. [Link]

-

Organic & Biomolecular Chemistry. (2021). Preparation of hexafluoroisopropyl esters by oxidative esterification of aldehydes using sodium persulfate. [Link]

-

The Journal of Organic Chemistry. (2020). Synthesis of Active Hexafluoroisopropyl Benzoates via a Multicomponent Reaction. [Link]

-

International Journal of Advanced Research in Chemical Science. (2016). The Reaction of Hexafluoroisopropyl Esters with Amines: A Fast, Easy, Solvent-Free Approach to the Synthesis of Amides. [Link]

-

RSC Publishing. (2025). Unlocking enhanced reactivity of hexafluoroisopropanol: a sustainable atom economical approach to selective cascade di-π-functionalization of allenamides. [Link]

-

ACS Organic & Inorganic Au. (2024). Difunctionalization Processes Enabled by Hexafluoroisopropanol. [Link]

-

ResearchGate. (n.d.). Role of hexafluoroisopropanol in C‒H activation | Request PDF. [Link]

-

ResearchGate. (n.d.). Ab Initio Metadynamics Simulations of Hexafluoroisopropanol Solvent Effects: Synergistic Role of Solvent H‐Bonding Networks and Solvent‐Solute C−H/π Interactions | Request PDF. [Link]

-

Semantic Scholar. (2020). Synthesis of Active Hexafluoroisopropyl Benzoates via Multicomponent Reaction. [Link]

-

National Institutes of Health. (2017). Hexafluoroisopropyl Carbamates as Selective MAGL and Dual MAGL/FAAH Inhibitors: Biochemical and Physicochemical Properties. [Link]

-

The Journal of Organic Chemistry. (1979). Hexafluoro-2-propyl esters in peptide synthesis. [Link]

-

Organic Chemistry Portal. (2021). Hexafluoroisopropyl Sulfamate: A Useful Reagent for the Synthesis of Sulfamates and Sulfamides. [Link]

-

MDPI. (2023). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. [Link]

-

ResearchGate. (n.d.). Preparation of Hexafluoroisopropyl Esters by Oxidative Esterification of Aldehydes using Sodium Persulfate | Request PDF. [Link]

-

The Journal of Organic Chemistry. (2018). Remodeling and Enhancing Schmidt Reaction Pathways in Hexafluoroisopropanol. [Link]

-

National Institutes of Health. (2021). Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature. [Link]

-

MDPI. (2021). Dual XH–π Interaction of Hexafluoroisopropanol with Arenes. [Link]

-

RSC Publishing. (2021). Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature. [Link]

-

RSC Publishing. (1981). “syn–anti- Isomerization” of the N-heptafluoroisopropylimine of hexafluoroacetone; steric effects or negative hyperconjugation?. [Link]

-

National Institutes of Health. (2023). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. [Link]

-

AAPPTEC. (n.d.). Peptide Synthesis - FAQ. [Link]

-

Wikipedia. (n.d.). Steric effects. [Link]

-

National Institutes of Health. (2021). Dual XH–π Interaction of Hexafluoroisopropanol with Arenes. [Link]

-

ACS Publications. (n.d.). Organic Letters Ahead of Print. [Link]

-

MDPI. (2021). Effects of Phthalate Esters (PAEs) on Cell Viability and Nrf2 of HepG2 and 3D-QSAR Studies. [Link]

-

PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. [Link]

-

Kinam Park. (1960). Reactivity of Nucleophilic Reagents toward Esters. [Link]

-

Organic & Biomolecular Chemistry. (2007). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. [Link]

-

Semantic Scholar. (2005). Application of hexafluoroacetone as protecting and activating reagent in solid phase peptide and depsipeptide synthesis. [Link]

-

Chemistry Stack Exchange. (2016). Which electronic effects are responsible for the reduction of nucleophilicity of a hydroxy group orthogonal to an ester?. [Link]

-

PubMed. (2009). Hydrolysis of p-nitrophenyl esters in mixtures of water and a fluorous solvent. [Link]

-

CrystEngComm. (2017). Stereo-electronic effect of the perfluoropropyl group on the solid-state molecular packing of isomeric dibenzo[a,c]phenazine derivatives. [Link]

-

National Institutes of Health. (2023). Ester Formation in Alcohol Microdroplet Sprays: Enhanced Reactivity of C8 to C16 Carboxylic Acids with C1 to C3 Alcohols and the Effect of Water. [Link]

-

Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. [Link]

-

MDPI. (2019). Overcoming Water Insolubility in Flow: Enantioselective Hydrolysis of Naproxen Ester. [Link]

-

Reddit. (2024). Hydrolysis of phosphoric acid ester with Phenyl, Benzyl, Ethyl and Isopropyl residues in HF. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1998). Reactions involving hexafluoropropylene oxide: novel ring opening reactions and resolution of a racemic mixture of a bromofluoro ester, ultrasound mediated Reformatsky reactions and stereoselectivity. [Link]

-

University of Regensburg. (n.d.). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. [Link]

-

Researcher.Life. (1960). Reactivity of Nucleophilic Reagents toward Esters. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Dual XH–π Interaction of Hexafluoroisopropanol with Arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of hexafluoroisopropyl esters by oxidative esterification of aldehydes using sodium persulfate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Steric effects - Wikipedia [en.wikipedia.org]

- 6. “syn–anti- Isomerization” of the N-heptafluoroisopropylimine of hexafluoroacetone; steric effects or negative hyperconjugation? - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. arcjournals.org [arcjournals.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. arcjournals.org [arcjournals.org]

- 12. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hydrolysis of p-nitrophenyl esters in mixtures of water and a fluorous solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of Active Hexafluoroisopropyl Benzoates through a Hydrogen-Bond-Enabled Palladium(II)-Catalyzed C-H Alkoxycarbonylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. Hexafluoroisopropyl Carbamates as Selective MAGL and Dual MAGL/FAAH Inhibitors: Biochemical and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Direct Synthesis of Active Hexafluoroisopropyl Esters from Aldehydes

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Activated Esters in Modern Synthesis

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the efficient formation of robust chemical bonds is paramount. Among the myriad of functional groups, the ester stands as a cornerstone. However, not all esters are created equal. "Active esters," those primed for subsequent nucleophilic attack, are of exceptional value. The 1,1,1,3,3,3-hexafluoroisopropyl (HFIP) ester has emerged as a superior acylating agent. The potent electron-withdrawing effect of its two trifluoromethyl groups renders the carbonyl carbon highly electrophilic, facilitating rapid and clean conversion to amides, a critical step in the synthesis of peptides and other complex molecules.[1][2]

Traditionally, the synthesis of such esters proceeds via the activation of a parent carboxylic acid. This guide, however, delves into a more direct and increasingly favored strategy: the oxidative esterification of aldehydes. This approach leverages the vast chemical space of commercially available aldehydes, offering a more atom-economical and often milder route to these valuable synthetic intermediates. Herein, we explore the core methodologies, mechanistic underpinnings, and field-proven protocols for this essential transformation.

Part 1: The Unique Chemistry of Hexafluoroisopropanol (HFIP)

Before examining the synthetic routes, it is crucial to understand the singular role of the reagent and solvent, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). Its distinct properties are not merely incidental but are often the key drivers of reaction success.

HFIP is a colorless, volatile liquid characterized by a unique combination of physical and chemical properties.[3] It possesses a high dielectric constant and strong ionizing power, yet it is a very poor nucleophile.[4][5] This allows it to stabilize cationic intermediates and electrophilic species without interfering as a competing reactant. Furthermore, HFIP is a powerful hydrogen-bond donor, capable of forming extensive H-bond networks that can activate substrates, solvate counter-anions, and modulate the reactivity of catalysts and reagents.[6][7] This combination of properties enables chemical transformations that are often sluggish or completely unsuccessful in more conventional solvents.[4][8]

Part 2: Core Synthetic Methodologies for Oxidative Esterification

The direct conversion of an aldehyde to an HFIP ester is an oxidative process. An oxygen atom is formally inserted between the carbonyl carbon and the aldehydic hydrogen, which is then substituted by the hexafluoroisopropoxy group. This transformation can be achieved through several distinct catalytic strategies.

Methodology 1: Organocatalysis with N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic carbenes (NHCs) have revolutionized organocatalysis, and their application to oxidative esterification is a prime example of their utility.[9][10] The core principle involves the in-situ generation of an activated acyl donor from the aldehyde, which is then intercepted by HFIP.

Causality and Mechanism: The reaction is initiated by the nucleophilic attack of the NHC catalyst on the aldehyde's carbonyl carbon. This forms a tetrahedral intermediate which, after a proton transfer, generates the key "Breslow intermediate."[10] This electron-rich enol is readily oxidized by an external oxidant (e.g., manganese(IV) oxide, quinones) to form a highly electrophilic acyl azolium ion.[10] This powerful acylating agent is then attacked by HFIP to yield the desired ester and regenerate the NHC catalyst. The choice of oxidant is critical to the reaction's success and substrate compatibility.[11]

Caption: NHC-catalyzed oxidative esterification workflow.

Field-Proven Experimental Protocol (General):

-

To a solution of the aldehyde (1.0 equiv) in a suitable anhydrous solvent (e.g., THF, DCM), add the NHC precatalyst (e.g., a triazolium salt, 0.05-0.1 equiv) and a base (e.g., DBU, 1.1 equiv) to generate the carbene in situ.

-

Add the alcohol, hexafluoroisopropanol (1.5-2.0 equiv).

-

Add the oxidant (e.g., MnO₂, 2.0-3.0 equiv) in one portion.

-

Stir the reaction mixture at room temperature until analysis (TLC, GC-MS) indicates complete consumption of the starting aldehyde.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the oxidant.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the pure HFIP ester.[11][12]

Data Summary: Substrate Scope and Performance

| Aldehyde Type | Typical Oxidant | Yield Range | Citation(s) |

| Aromatic (electron-rich/poor) | MnO₂, Quinone | 75-95% | [10] |

| Heteroaromatic | MnO₂, Quinone | 70-90% | [9][11] |

| α,β-Unsaturated | MnO₂ | 80-95% | [13] |

| Aliphatic (unactivated) | Bisquinone | 60-88% |

Methodology 2: Metal-Free Oxidation with Oxoammonium Salts

A robust and environmentally benign approach utilizes stable nitroxide radicals, such as 4-acetamido-TEMPO (ACT), in catalytic amounts, with a stoichiometric terminal oxidant.[14] This method avoids heavy metals and provides high yields under mild conditions.

Causality and Mechanism: The catalytic cycle begins with the oxidation of the nitroxide catalyst (e.g., ACT) by a primary oxidant, typically sodium persulfate (Na₂S₂O₈), to the active oxoammonium cation.[14][15] The aldehyde reacts with HFIP to form a hemiacetal intermediate. This hemiacetal is then oxidized by the oxoammonium cation, transferring a hydride and forming the target ester, iodobenzene, and regenerating the nitroxide catalyst.[15][16]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. arcjournals.org [arcjournals.org]

- 3. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]